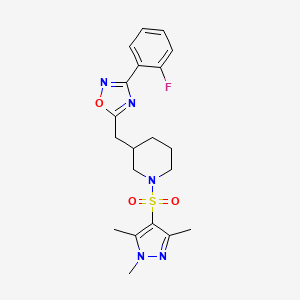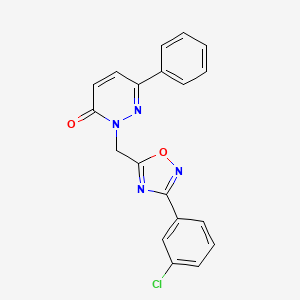![molecular formula C15H16FN3O3S B2983852 3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide CAS No. 2224207-98-9](/img/structure/B2983852.png)
3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or signaling pathways that are involved in inflammation or cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide can have a range of biochemical and physiological effects, depending on the specific application. In medicine, it has been shown to reduce inflammation and inhibit tumor growth in animal models. In agriculture, it has been shown to effectively control the growth of certain weeds. In material science, it has been shown to have unique electronic and optical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide for lab experiments is its versatility. It can be used in a variety of applications, from medicine to material science. Additionally, its synthesis method is well-established, making it relatively easy to obtain. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, which can make it challenging to optimize its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide. One area of focus could be further investigating its anti-inflammatory and anti-tumor properties in order to develop new treatments for diseases such as cancer and arthritis. Another area of focus could be exploring its potential use as a herbicide, particularly in light of the growing need for sustainable agriculture practices. Additionally, research could be conducted to investigate its use in the synthesis of novel materials with unique properties.
Métodos De Síntesis
The synthesis of 3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide involves a multi-step process that requires specialized equipment and expertise. One of the most commonly used methods involves the reaction of 4-fluoro-2-(1-methylpyrazol-4-yl)aniline with ethyl 3-bromo-2-methylacrylate in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium sulfinate and a base to yield the final product.
Aplicaciones Científicas De Investigación
3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, it has been investigated for its anti-inflammatory and anti-tumor properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been explored for its potential use in the synthesis of novel materials.
Propiedades
IUPAC Name |
3-ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-3-23(21,22)7-6-15(20)18-14-5-4-12(16)8-13(14)11-9-17-19(2)10-11/h3-5,8-10H,1,6-7H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBBAOHARSCWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC(=C2)F)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)
![1-methyl-2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983774.png)


![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)

![[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2983783.png)
![2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2983784.png)


